molecular formula C18H30N4O2 B4367482 3-{1-[1-(cycloheptylcarbonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}propan-1-ol

3-{1-[1-(cycloheptylcarbonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}propan-1-ol

Cat. No. B4367482
M. Wt: 334.5 g/mol
InChI Key: ZOZWUNZDINVXCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{1-[1-(cycloheptylcarbonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}propan-1-ol, also known as CPP-T, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CPP-T is a triazole-based compound that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

3-{1-[1-(cycloheptylcarbonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}propan-1-ol has been shown to act as a positive allosteric modulator of the sigma-1 receptor, a protein that is involved in a variety of cellular processes including cell survival, differentiation, and apoptosis. By modulating the activity of the sigma-1 receptor, 3-{1-[1-(cycloheptylcarbonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}propan-1-ol may help to protect neurons from damage and promote their survival. 3-{1-[1-(cycloheptylcarbonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}propan-1-ol has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may help to increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
3-{1-[1-(cycloheptylcarbonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}propan-1-ol has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 3-{1-[1-(cycloheptylcarbonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}propan-1-ol can protect neurons from damage caused by oxidative stress and excitotoxicity. 3-{1-[1-(cycloheptylcarbonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}propan-1-ol has also been shown to increase the levels of certain proteins that are involved in cell survival and differentiation. In animal studies, 3-{1-[1-(cycloheptylcarbonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}propan-1-ol has been shown to improve cognitive function and memory retention, and to reduce the symptoms of Parkinson's disease.

Advantages and Limitations for Lab Experiments

3-{1-[1-(cycloheptylcarbonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}propan-1-ol has a number of advantages for use in lab experiments. Its synthesis method has been optimized to yield high purity 3-{1-[1-(cycloheptylcarbonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}propan-1-ol with good yields, making it readily available for use in experiments. 3-{1-[1-(cycloheptylcarbonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}propan-1-ol has also been shown to have a low toxicity profile, which makes it a safe compound to use in vitro and in vivo. However, the limitations of 3-{1-[1-(cycloheptylcarbonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}propan-1-ol include its relatively short half-life and poor solubility, which may limit its effectiveness in certain experiments.

Future Directions

There are a number of future directions for research on 3-{1-[1-(cycloheptylcarbonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}propan-1-ol. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosage and administration of 3-{1-[1-(cycloheptylcarbonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}propan-1-ol for these conditions. Another area of interest is its potential use in the treatment of cancer. Studies are needed to determine the mechanisms by which 3-{1-[1-(cycloheptylcarbonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}propan-1-ol inhibits cancer cell growth, and to determine its potential as a therapeutic agent. Finally, further studies are needed to determine the optimal formulation of 3-{1-[1-(cycloheptylcarbonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}propan-1-ol for use in lab experiments, and to address its limitations in terms of solubility and half-life.

Scientific Research Applications

3-{1-[1-(cycloheptylcarbonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}propan-1-ol has been studied extensively for its potential use as a therapeutic agent. Its ability to cross the blood-brain barrier and its neuroprotective properties have made it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 3-{1-[1-(cycloheptylcarbonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}propan-1-ol has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

cycloheptyl-[4-[4-(3-hydroxypropyl)triazol-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O2/c23-13-5-8-16-14-22(20-19-16)17-9-11-21(12-10-17)18(24)15-6-3-1-2-4-7-15/h14-15,17,23H,1-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZWUNZDINVXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(=O)N2CCC(CC2)N3C=C(N=N3)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{1-[1-(cycloheptylcarbonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}propan-1-ol
Reactant of Route 2
3-{1-[1-(cycloheptylcarbonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}propan-1-ol
Reactant of Route 3
3-{1-[1-(cycloheptylcarbonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}propan-1-ol
Reactant of Route 4
3-{1-[1-(cycloheptylcarbonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}propan-1-ol
Reactant of Route 5
Reactant of Route 5
3-{1-[1-(cycloheptylcarbonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}propan-1-ol
Reactant of Route 6
3-{1-[1-(cycloheptylcarbonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}propan-1-ol

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